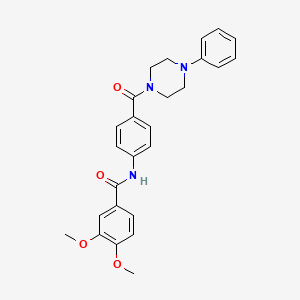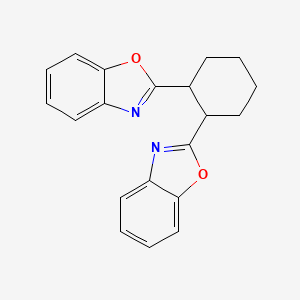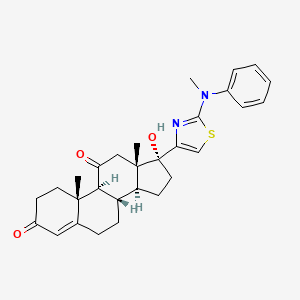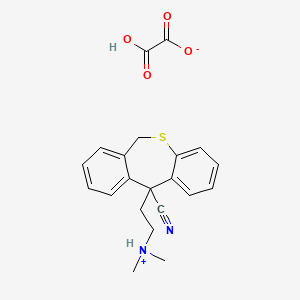![molecular formula C8H12N2O3 B13783164 1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[310]hexan-2-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of an acetyl group, a methoxy group, and a diazabicyclohexane core
Vorbereitungsmethoden
The synthesis of 1-acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires the use of strong bases or acids to facilitate the formation of the bicyclic structure. Industrial production methods may involve the optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the concentration of reactants .
Analyse Chemischer Reaktionen
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often facilitated by acids or bases.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:
1-Acetyl-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one: Lacks the methoxy group, leading to different chemical properties and reactivity.
6-Methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one: Lacks the acetyl group, affecting its biological activity and applications.
3-Methyl-3,6-diazabicyclo[3.1.0]hexan-2-one: Lacks both the acetyl and methoxy groups, resulting in a simpler structure with distinct properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
1-acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H12N2O3/c1-5(11)8-6(10(8)13-3)4-9(2)7(8)12/h6H,4H2,1-3H3 |
InChI-Schlüssel |
MBEHBCSZZYLHBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C12C(N1OC)CN(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)



![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)

